

Nafamostat half-life and metabolism

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nafamostat

CAS No.: 81525-10-2

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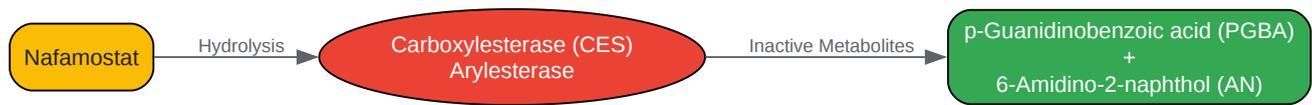
Nafamostat Pharmacokinetic Profile

Nafamostat has a very short half-life and is rapidly metabolized. The reported half-life can vary significantly between species, which is a critical consideration for preclinical and clinical studies.

Parameter	Value(s)	Additional Context / Species
Plasma Half-life ($t_{1/2}$)	8 minutes (approx.) [1] 1.39 hours (in rats) [2] 0.63 minutes (model-estimated plasma esterase $t_{1/2}$) [3]	The 8-minute half-life is commonly cited for humans. The longer half-life in rats indicates significant species differences [2].
Primary Metabolites	p-Guanidinobenzoic acid (PGBA) 6-amidino-2-naphthol (AN) [1] [3]	Both metabolites are renally excreted and are considered inactive as protease inhibitors [1].
Primary Metabolic Enzymes	Carboxylesterase (CES) [3] Arylesterase [3] Hepatic carboxyesterase [1]	Metabolized by enzymes in the blood, plasma, and various tissues, especially the liver [3].
Route of Elimination	Renal (as metabolites) [1]	Nafamostat itself accumulates in the kidneys [1].
Oral Bioavailability	0.95% - 1.59% (in rats) [2] ~25% higher than oral solution (tablets in monkeys) [4]	Very low in rats, but advanced formulations show potential for improvement in other species [2] [4].

Metabolic Pathway and Analysis

The following diagram illustrates the primary metabolic pathway of **nafamostat** and the key enzymes responsible.



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Nafamostat is hydrolyzed by esterases into two primary inactive metabolites [1] [3].

Analytical Methodologies

Due to **nafamostat**'s highly polar and unstable nature, specialized analytical methods are required for accurate pharmacokinetic studies. The table below summarizes a robust method from recent research.

Method Aspect	Protocol Details
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]
Sample Matrix	Rat Plasma [2]
Sample Extraction	Solid-Phase Extraction (SPE). Optimal recovery was achieved by washing with 0.1% aqueous formic acid and eluting with methanol [2].
Internal Standard	¹³ C ₆ -nafamostat (isotopically labeled) [2]
Key MS Parameters	MRM Transition: 174.4 → 165.8 (nafamostat) and 177.4 → 168.9 (internal standard) [2]

Method Aspect	Protocol Details
Assay Performance	LLOQ (Lower Limit of Quantification): 0.5 ng/mL, demonstrating high sensitivity [2]

Key Research Implications

- **Species Difference in Half-life:** The longer half-life observed in rats (1.39 h) compared to humans (~8 min) is a critical factor that must be accounted for when extrapolating preclinical data [2].
- **Formulation Challenges and Advances:** **Nafamostat's very short half-life, poor water stability at specific pH, and low oral bioavailability** are major development hurdles [4]. Research into immediate-release tablets using Quality-by-Design shows promise for creating a more stable and convenient oral dosage form [4].
- **Modeling for Drug Development:** Physiologically Based Pharmacokinetic (PBPK) models are valuable tools for predicting **nafamostat's** profile in humans and designing effective dosing regimens, especially for new indications like COVID-19 [3]. Global sensitivity analysis indicates that **hematocrit, plasma half-life, and microsomal protein levels** are the most significant parameters influencing systemic exposure in these models [3].

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To cite this document: Smolecule. [Nafamostat half-life and metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b596905#nafamostat-half-life-and-metabolism>]

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